molecular formula C29H22FN7O4S3 B2924680 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362508-31-4

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2924680
CAS RN: 362508-31-4
M. Wt: 647.72
InChI Key: DFSWAOQNMHIHGJ-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C29H22FN7O4S3 and its molecular weight is 647.72. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds, such as those incorporating 4-fluorophenyl and thiophene moieties in their structures, have been widely explored. These studies aim to understand the crystal packing, molecular conformations, and overall structural details, which are crucial for determining the compound's potential applications in materials science and drug development (Kariuki et al., 2021). Furthermore, the development of new synthetic routes, such as the Migita reaction for carbon−sulfur bond formation, highlights the ongoing efforts to optimize the synthesis of complex molecules for enhanced efficacy and specificity in their applications (Norris & Leeman, 2008).

Potential in Drug Design

The compound's structure suggests potential for exploration within drug design, particularly due to the presence of bioactive motifs such as the pyrazole and thiophene rings. These motifs are frequently studied for their pharmacological activities, including their roles as enzyme inhibitors, receptor ligands, and anticancer agents. For instance, pyrazoles that bear thiophenyl and cyano groups have shown high affinity for cannabinoid CB1 receptors, suggesting possible applications in the development of new therapeutics for conditions modulated by these receptors (Altomonte et al., 2015).

Material Science Applications

The unique structural features of such compounds also propose their utility in material science, particularly in the development of new fluorescent materials and dyes. For example, thiophenyl pyrazoles and isoxazoles have been synthesized using green chemistry approaches, showing potential antimicrobial activities and suggesting their use in creating new materials with built-in antimicrobial properties (Sowmya et al., 2018).

properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22FN7O4S3/c30-19-7-5-18(6-8-19)23-15-22(24-3-1-13-42-24)34-36(23)27(38)17-44-29-33-32-26(16-31-28(39)25-4-2-14-43-25)35(29)20-9-11-21(12-10-20)37(40)41/h1-14,23H,15-17H2,(H,31,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSWAOQNMHIHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22FN7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

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